(3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F2N3O/c1-14-12-22(2)9-10-24(14)13-15-5-7-23(8-6-15)19(25)16-3-4-17(20)18(21)11-16/h3-4,11,14-15H,5-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZDOCFDBYMFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : Fluorine (as in the target compound) vs. bromine (compound 12) or trifluoromethyl (compound 21) alter electronic properties and steric bulk, impacting receptor affinity .
- Piperazine/Piperidine Modifications : The target compound’s 2,4-dimethylpiperazine side chain may enhance selectivity compared to simpler acetylated (compound 16) or hydroxyphenyl derivatives (compound 12) .
- Heterocyclic Variations: Replacement of phenyl with thiophene (compound 21) or pyridine (compound 19) introduces different hydrogen-bonding and π-π stacking potentials .
Substituent Effects on Physicochemical Properties
- Fluorine vs. Halogens : Fluorine’s electronegativity and small size improve membrane permeability compared to bulkier halogens like bromine (compound 12) .
- Polar Groups : Hydroxyphenyl (compound 12) or pyridinyl (compound 19) substituents increase polarity, which may reduce CNS penetration compared to the difluorophenyl group .
Discussion on Structural Similarity Metrics
Similarity coefficients like Tanimoto indices () quantify structural overlap between compounds. For example:
- The target compound shares a piperidine-methanone core with compound 16 (Tanimoto >0.7 predicted), but diverges in the piperazine-methyl substitution.
- Substituent-based similarity metrics might highlight closer relationships to fluorinated analogs (compound 19) over brominated derivatives (compound 12) .
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for preparing (3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Scaffold Assembly : Couple the 3,4-difluorophenyl group to a piperidinone via a Friedel-Crafts acylation or nucleophilic substitution under inert atmosphere (e.g., N₂). Catalysts like AlCl₃ or BF₃·Et₂O may be used .
Piperazine Functionalization : Introduce the 2,4-dimethylpiperazine moiety via reductive amination or alkylation. Optimize reaction pH (6–8) and temperature (60–80°C) to minimize byproducts .
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., difluorophenyl aromatic protons at δ 7.1–7.5 ppm; piperazine methyl groups at δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <2 ppm deviation from theoretical mass .
- Elemental Analysis : Validate C, H, N content within ±0.3% of calculated values .
Q. How can solubility and stability profiles be assessed under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, PBS (pH 7.4), and ethanol via UV-Vis spectroscopy at 25°C. Adjust solvent polarity for assays requiring aqueous compatibility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if photodegradation is observed .
Advanced Research Questions
Q. How does the 2,4-dimethylpiperazine substitution influence receptor binding affinity compared to analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs lacking methyl groups (e.g., 4-methylpiperazine derivatives in ). Use radioligand binding assays (e.g., Ki values for serotonin/dopamine receptors).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze steric/electronic effects of methyl groups on binding pocket interactions .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay Variability : Replicate studies under standardized conditions (e.g., cell lines, incubation time). For example, reports IC₅₀ variations due to ATP concentration differences in kinase assays.
- Purity Verification : Re-test compounds with HPLC-UV/MS to rule out degradation products .
Q. What computational approaches predict metabolic pathways and pharmacokinetic properties?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism (e.g., demethylation at piperazine).
- MD Simulations : Simulate blood-brain barrier permeability (e.g., GROMACS) based on logP (≈2.5) and polar surface area (<80 Ų) .
Q. How to design analogs to enhance blood-brain barrier penetration?
- Methodological Answer :
- Structural Modifications : Introduce halogen atoms (e.g., Cl) on the difluorophenyl ring to increase lipophilicity.
- Prodrug Strategies : Mask polar groups (e.g., esterify ketone) for improved passive diffusion, followed by enzymatic cleavage .
Q. What in vitro assays are optimal for elucidating mechanisms of action?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for CYP inhibition).
- Receptor Profiling : Screen against GPCR panels (β-arrestin recruitment assays) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
